molecular formula C14H23NO3 B2588303 Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate CAS No. 2287334-10-3

Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate

Cat. No.: B2588303
CAS No.: 2287334-10-3
M. Wt: 253.342
InChI Key: VCGWNUQUAWWCPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of strained-alkyne scaffolds in chemical biology . An oxidized analogue, BCN acid, has been synthesized, and its facile functionalization via amide bond formation yields more stable derivatives than the classically encountered carbamates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone were found significant for the overall structure .

Scientific Research Applications

Synthetic Utility and Methodological Innovations Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate and its analogs are frequently utilized in synthetic organic chemistry due to their ability to act as protective groups for amines or intermediates in complex molecule construction. The use of tert-butyl carbamate groups, for instance, is highlighted in methodologies for the synthesis of protected amines via mild and efficient one-pot procedures, such as the Curtius rearrangement. This approach allows for the generation of carbamate-protected amines under conditions compatible with a variety of substrates, showcasing the chemical's utility in streamlining synthetic pathways (Lebel & Leogane, 2005).

Catalysis and Reaction Development The compound and its derivatives are also integral to the development of new catalytic reactions, serving as key intermediates or reactants. For example, in the domain of catalysis, tert-butyl carbamates have been employed in N-tert-butoxycarbonylation reactions of amines, facilitated by novel catalysts like indium(III) halides. This process underscores the importance of such compounds in achieving high yields and chemoselectivity, essential for the efficient synthesis of N-tert-butylcarbamates from a wide array of amines (Chankeshwara & Chakraborti, 2006).

Material Science and Polymer Chemistry Beyond small molecule synthesis, this compound derivatives find applications in material science, particularly in the synthesis and study of polymers. The modification of polymers with tert-butyl carbamate functionalities can influence the physical properties of materials, such as their solubility and fluorescence characteristics. This is evident in studies investigating the fluorescence quantum yield of polymeric materials, which have shown that the introduction of specific substituents like the tert-butyl carbamate can significantly impact the material's optical properties (Bazan et al., 1996).

Properties

IUPAC Name

tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWNUQUAWWCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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